molecular formula C8H6BrClO B015067 2-Bromo-4'-chloroacetophenone CAS No. 536-38-9

2-Bromo-4'-chloroacetophenone

Cat. No. B015067
CAS RN: 536-38-9
M. Wt: 233.49 g/mol
InChI Key: FLAYZKKEOIAALB-UHFFFAOYSA-N
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Patent
US04049650

Procedure details

To a stirred, cooled solution of 4-chloroacetophenone (100 g, 0.65 mole), anhydrous ether (650 ml) and dioxane (325 ml) was added bromine (35 ml, 0.65 mole) dropwise over a period of 1.25 hours, keeping the temperature at 20° C. (±5° C.). The solution was then washed with water (3 × 1 l). The collected ether layer was dried over magnesium sulfate and the ether solution was evaporated under reduced pressure to give a solid. The solid was washed with water, collected by filtration, and air-dried to give the α-bromo-4-chloroacetophenone.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=1)=[O:3].CCOCC.[Br:16]Br>O1CCOCC1>[CH:5]1[C:4]([C:2]([CH2:1][Br:16])=[O:3])=[CH:9][CH:8]=[C:7]([Cl:10])[CH:6]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
650 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
325 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 20° C.
CUSTOM
Type
CUSTOM
Details
(±5° C.)
WASH
Type
WASH
Details
The solution was then washed with water (3 × 1 l)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The collected ether layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the ether solution was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid
WASH
Type
WASH
Details
The solid was washed with water
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1C(=O)CBr)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.